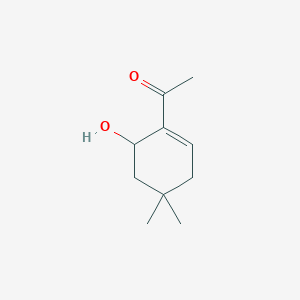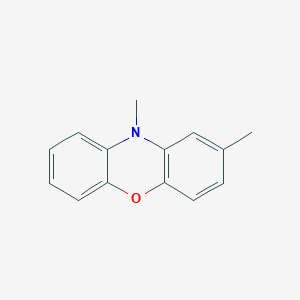
2,10-Dimethyl-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Dimethyl-10H-phenoxazine is an organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and pharmaceuticals due to their unique structural and electronic properties . The compound’s structure consists of a tricyclic aromatic system with nitrogen and oxygen heteroatoms, making it a versatile scaffold for various chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dimethyl-10H-phenoxazine typically involves the condensation of 2-aminophenol with appropriate methyl-substituted aromatic compounds. One common method includes the oxidative cyclization of 2-aminophenol derivatives in the presence of oxidizing agents such as iodine or ferric chloride . The reaction is usually carried out in a high-boiling solvent like diphenyl ether at elevated temperatures (250-280°C) to facilitate the formation of the phenoxazine ring system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,10-Dimethyl-10H-phenoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcoholic solvents.
Substitution: Halogenating agents, nitrating agents; reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, or alkylated phenoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,10-Dimethyl-10H-phenoxazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,10-Dimethyl-10H-phenoxazine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenoxazine: The parent compound with similar structural features but without the methyl substitutions.
Phenothiazine: A structurally related compound with sulfur instead of oxygen, known for its use in antipsychotic drugs.
Phenazine: Another related compound with nitrogen atoms in the ring system, used in dyes and antibiotics.
Uniqueness: 2,10-Dimethyl-10H-phenoxazine stands out due to its specific methyl substitutions, which can enhance its electronic properties and reactivity compared to its analogs. These modifications can lead to improved performance in applications such as OLEDs and therapeutic agents .
Eigenschaften
CAS-Nummer |
72403-86-2 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2,10-dimethylphenoxazine |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-14-12(9-10)15(2)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3 |
InChI-Schlüssel |
PDKGZMXCBDOGFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



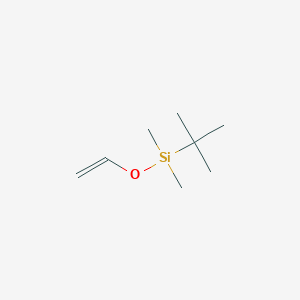

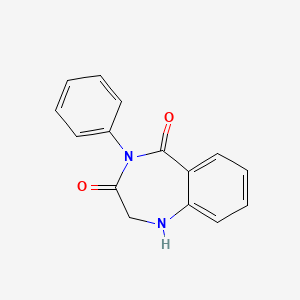


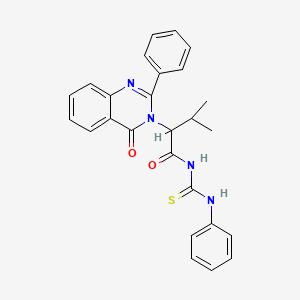
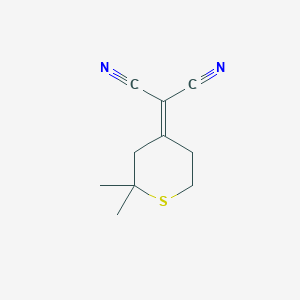
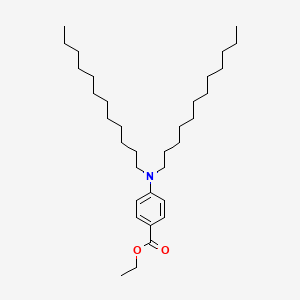
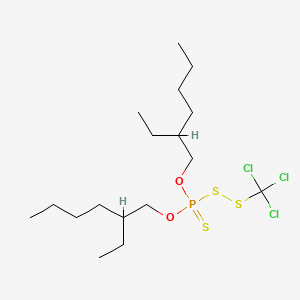
silane](/img/structure/B14473125.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
